molecular formula C11H12F2O3 B15334518 Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B15334518
M. Wt: 230.21 g/mol
InChI Key: LGYSCPOLADJTMT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is a fluorinated ester derivative characterized by a hydroxypropanoate backbone substituted with a 2,5-difluorophenyl group.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

LGYSCPOLADJTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium amide in liquid ammonia at low temperatures.

Major Products Formed

    Oxidation: Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(2,5-diaminophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Researchers are investigating its potential as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features

Key structural analogs include:

Compound Name Substituents on Phenyl Ring Functional Group Molecular Formula Molecular Weight (g/mol) CAS/ID Reference
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate 2,5-difluoro Hydroxy Not explicitly provided
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate 2,5-difluoro Oxo (keto) BP 24070
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluoro Oxo BP 24073
Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate 3,5-difluoro Hydroxy C13H14ClF3N2O* 306.71 1505075-94-4
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate 3,5-difluoro Oxo + dimethyl C13H14F2O3 256.25 1283953-42-3

Physicochemical and Functional Differences

Functional Group Impact: The hydroxy group in this compound introduces hydrogen-bonding capacity, which may enhance solubility compared to its oxo analogs (e.g., BP 24070) .

Fluorine Substitution Patterns: 2,5-Difluoro vs. 3,5-difluoro: The ortho/para fluorine arrangement in the target compound may alter steric and electronic effects compared to the meta-substituted analog (CAS 1283953-42-3). This could influence binding affinity in enzyme-targeted applications .

Steric Modifications: The dimethyl group in Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate introduces steric hindrance, which may limit rotational freedom and affect conformational stability .

Biological Activity

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is an organic compound notable for its potential biological activity, particularly in medicinal chemistry. Its unique structure, featuring a hydroxy group and a difluorophenyl substituent, enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H12F2O3
  • Molecular Weight : 230.21 g/mol
  • Structural Characteristics : The compound includes a hydroxypropanoate moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. The difluorophenyl group enhances the compound's binding affinity to biological targets, such as enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Modulation : It has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic processes.
  • Receptor Binding : The compound may bind to various receptors, impacting signal transduction pathways that are crucial for cellular communication.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Medicinal Chemistry Applications :
    • A study highlighted its potential as a bioactive compound in drug development due to its favorable pharmacokinetic properties derived from the difluorophenyl substituent .
    • The synthesis of the compound via esterification reactions has been optimized for higher yields and purity, enhancing its applicability in research .
  • Enantioselectivity Studies :
    • Research demonstrated that enantioselective synthesis methods could yield derivatives of this compound with significant enantiomeric excess, suggesting potential for targeted therapeutic effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters activity of metabolic enzymes
Receptor BindingInteracts with cellular receptors affecting signaling
Synthesis OptimizationEnhanced yields through improved synthetic methods

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